1-Benzyl-3-hydroxy-1H-indazole Sodium Salt
Description
Sodium 1-benzyl-1H-indazol-3-olate (CAS 13185-09-6) is a sodium salt derived from the parent compound 1-benzyl-1H-indazol-3-ol (CAS 2215-63-6). Its molecular formula is C₁₄H₁₁N₂NaO, with a molecular weight of 246.24 g/mol . The compound is characterized by a benzyl group attached to the nitrogen at position 1 of the indazole ring and a deprotonated hydroxyl group at position 3, stabilized by sodium .
Properties
CAS No. |
13185-09-6 |
|---|---|
Molecular Formula |
C14H12N2NaO |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
sodium 1-benzyl-2H-indazol-3-one |
InChI |
InChI=1S/C14H12N2O.Na/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11;/h1-9H,10H2,(H,15,17); |
InChI Key |
ZNNZQGXPPQUHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2.[Na] |
Other CAS No. |
13185-09-6 |
Pictograms |
Irritant |
Related CAS |
2215-63-6 (Parent) |
Synonyms |
1,2-Dihydro-1-(phenylmethyl)-3H-indazol-3-one Sodium Salt; 1-Benzyl-1H-indazol-3-ol Sodium Salt; 1-Benzyl-3-indazolone Sodium Salt; |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with diazotization of o-aminobenzoic acid in an acidic medium, forming a diazonium salt intermediate. Reduction with Na₂SO₃ facilitates cyclization to 3-hydroxy-1H-indazole. N(1)-benzylation is achieved via nucleophilic substitution with benzyl chloride under alkaline conditions. Final treatment with NaOH converts the hydroxyl group to the sodium salt.
Critical parameters include:
-
Temperature control : Diazotization requires 0–5°C to prevent premature decomposition.
-
Stoichiometry : A 1:1 molar ratio of benzyl chloride to indazole intermediate ensures minimal byproducts.
-
Neutralization : Excess NaOH (1.5 equivalents) guarantees complete salt formation.
This method achieves yields of 70–85% and is noted for its scalability, requiring no specialized equipment.
Magnesium-Mediated Alkylation
A patent by outlines an alternative route using magnesium intermediates to enhance regioselectivity. This method targets 3-hydroxymethyl derivatives but provides insights into benzylation strategies applicable to the sodium salt.
Grignard Reagent Utilization
The synthesis involves reacting 3-hydroxyindazole with benzyl magnesium chloride in tetrahydrofuran (THF). The Grignard reagent facilitates N(1)-benzylation at room temperature, avoiding the need for harsh alkaline conditions. Subsequent oxidation of the 3-hydroxymethyl group and treatment with sodium hydroxide yields the target compound.
Key Advantages:
-
Regioselectivity : Magnesium coordination directs benzylation exclusively to the N(1) position.
-
Mild Conditions : Reactions proceed at 25°C, reducing energy costs.
N-Protection and Deprotection Strategies
Recent advancements in N-functionalization, as reported in, highlight the role of protecting groups in optimizing benzylation efficiency. While initially developed for N(2)-arylindazolones, these principles apply broadly.
Benzyl and PMB Protection
The Chan–Evans–Lam (CEL) coupling, a copper-catalyzed N-arylation, is employed to install the benzyl group. However, direct application to indazol-3-ones requires N(1)-protection to prevent side reactions.
-
Benzyl Protection : N(1)-benzylindazol-3-one undergoes CEL coupling with aryl boronic acids, followed by hydrogenolysis (Pd/C, H₂) to remove the benzyl group. Yields drop to 14–40% for electron-deficient substrates due to competing O-arylation.
-
PMB Protection : Using p-methoxybenzyl (PMB) instead of benzyl improves deprotection efficiency. Treatment with trifluoroacetic acid (TFA) cleaves the PMB group within 1 hour, yielding the sodium salt in >90% purity.
Comparative Data:
| Protecting Group | Deprotection Method | Yield (%) | Substrate Compatibility |
|---|---|---|---|
| Benzyl | Hydrogenolysis | 14–40 | Limited (EWG-sensitive) |
| PMB | TFA | 85–92 | Broad (tolerates EWG) |
Industrial-Scale Considerations
Solvent and Catalyst Selection
Chemical Reactions Analysis
Sodium 1-benzyl-1H-indazol-3-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms of the indazole ring.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 1-benzyl-1H-indazol-3-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 1-benzyl-1H-indazol-3-olate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Indazole Derivatives
Sodium 1-benzyl-1H-indazol-3-olate belongs to the indazole class, which is pharmacologically significant due to its heterocyclic structure. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Comparisons with Similar Indazole Derivatives
Structural and Functional Comparisons
Substituent Effects: Sodium 1-benzyl-1H-indazol-3-olate vs. 1-Benzyl-1H-indazol-3-ol: The sodium salt exhibits higher solubility in polar solvents (e.g., water, methanol) due to ionic character, whereas the parent alcohol is less soluble and requires organic solvents . Halogenated Derivatives (e.g., 4-Chloro-, 3-Iodo-): Chloro and iodo groups enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the sodium salt, which is more nucleophilic .
Application-Specific Properties: Isobutyl 1-pentyl-1H-indazole-3-carboxylate: The ester and pentyl groups increase lipophilicity, mimicking cannabinoid receptor binding profiles, whereas the sodium salt’s polarity limits membrane permeability . 1-Benzyl-1H-indazole-3-carboxylic acid: The carboxylic acid group allows conjugation or salt formation, expanding utility in drug design compared to the sodium alkoxide .
Reactivity and Stability :
- The sodium salt’s alkoxide group is highly reactive in nucleophilic substitutions (e.g., alkylation), contrasting with the ester derivatives, which undergo hydrolysis under acidic/basic conditions .
- Hazard profiles vary significantly: Sodium 1-benzyl-1H-indazol-3-olate has moderate toxicity (H302, H315), while halogenated derivatives (e.g., 3-iodo) may pose greater environmental risks due to heavy atom content .
Research Findings
- Synthetic Utility : Sodium 1-benzyl-1H-indazol-3-olate serves as a key intermediate in synthesizing fused indazole systems via cyclization reactions (e.g., intramolecular Heck reactions) .
- Comparative Solubility: In aqueous ethanol, the sodium salt dissolves at >50 mg/mL, whereas the parent alcohol (1-benzyl-1H-indazol-3-ol) dissolves at <10 mg/mL .
Notes
- Structural analogs like 1-benzyl-1H-indazole-3-carboxylic acid highlight the indazole scaffold’s versatility in medicinal chemistry, though substitution patterns dictate biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Sodium 1-benzyl-1H-indazol-3-olate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, indazole derivatives are often prepared by refluxing 1-benzyl-1H-indazol-3-ol with sodium hydride in anhydrous THF or DMF under inert conditions . Optimization involves adjusting reaction time (6–24 hours), temperature (60–100°C), and stoichiometric ratios (1:1.2 for indazole to base). Monitoring via TLC (silica gel F254 plates) ensures reaction completion .
Q. Which spectroscopic techniques are most effective for characterizing Sodium 1-benzyl-1H-indazol-3-olate?
- Methodological Answer :
- ¹H/¹³C NMR : Key for structural confirmation. For example, the benzyl group’s protons appear as a singlet at δ 5.3–5.5 ppm, while indazole C3-oxygenation shifts aromatic protons downfield .
- HRMS : Confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 299.1052) .
- IR : Detects O–Na stretching (450–500 cm⁻¹) and indazole ring vibrations (1600–1450 cm⁻¹) .
Q. How can researchers ensure purity during synthesis, and what analytical standards are recommended?
- Methodological Answer : Purity is assessed via HPLC (≥98% purity, C18 column, methanol/water mobile phase) and comparison with pharmacopeial standards (e.g., BPCRS 3940 for 1-benzyl-1H-indazol-3-ol derivatives) . Use certified reference materials (CRMs) for calibration, and validate methods per ICH guidelines.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT calculations (B3LYP/6-31G*) predict indazole ring planarity, but crystal packing forces may distort the structure. Validate computational models by:
- Comparing experimental vs. calculated NMR chemical shifts (RMSD < 0.3 ppm) .
- Performing X-ray diffraction to confirm bond lengths/angles .
- Adjusting solvent parameters in Gaussian or ORCA simulations .
Q. What crystallographic approaches are suitable for determining the structure of Sodium 1-benzyl-1H-indazol-3-olate, and how can challenges like twinning be addressed?
- Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to reduce thermal motion.
- For twinned crystals, apply the Hooft parameter or twin law matrix in SHELX .
- Validate hydrogen bonding networks (e.g., O–Na···O interactions) using Mercury software.
Q. How should researchers design pharmacological studies to assess the bioactivity of Sodium 1-benzyl-1H-indazol-3-olate?
- Methodological Answer :
- In vitro models : Test kinase inhibition (IC50) using enzymatic assays (e.g., PKA or AMPA receptors) .
- Dose-response curves : Use 3–5 log concentrations (1 nM–100 µM) with positive controls (e.g., staurosporine for kinases).
- Statistical rigor : Include triplicate measurements and ANOVA for significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
